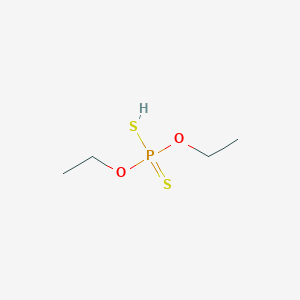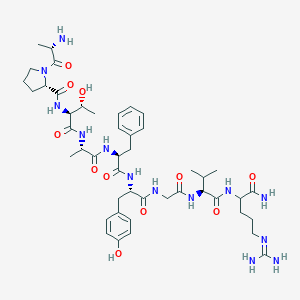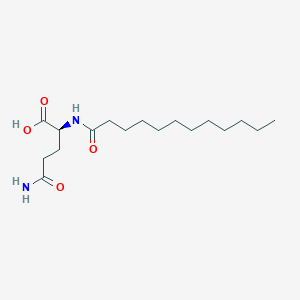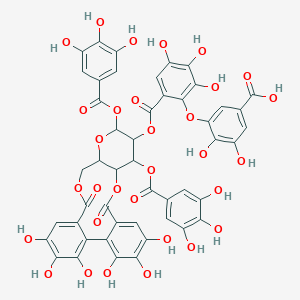
O,O-ジエチルジチオフォスフェート
概要
説明
O,O-Diethyl dithiophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(S)SH. It is a colorless liquid that is often used as an intermediate in the production of organophosphate insecticides, such as Terbufos . This compound is known for its role in various industrial and chemical processes due to its unique chemical properties.
科学的研究の応用
O,O-Diethyl dithiophosphate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, lubricants, and as an additive in metalworking fluids.
作用機序
Target of Action
O,O-Diethyl dithiophosphate, also known as diethyl phosphorodithioate, is a key intermediate in the production of organophosphorus pesticides . Its primary targets are the pests that these pesticides are designed to control. The compound interacts with these organisms at a molecular level, disrupting their normal biological functions .
Mode of Action
It is known that organophosphorus compounds generally act by inhibiting the activity of certain enzymes, particularly those involved in the transmission of nerve impulses . This disruption of neural activity can lead to the paralysis and eventual death of the target organism .
Biochemical Pathways
O,O-Diethyl dithiophosphate affects the biochemical pathways related to nerve impulse transmission. By inhibiting specific enzymes, it disrupts the normal flow of these impulses, leading to a range of physiological effects . The downstream effects of this disruption can include paralysis and other forms of impaired motor function .
Pharmacokinetics
Like other organophosphorus compounds, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once in the body, it may be distributed to various tissues and metabolized by the liver . The compound and its metabolites are likely to be excreted primarily in the urine .
Result of Action
The result of O,O-Diethyl dithiophosphate’s action is the disruption of normal physiological functions in the target organisms, leading to their death . This makes the compound an effective ingredient in pesticides .
Action Environment
The action, efficacy, and stability of O,O-Diethyl dithiophosphate can be influenced by various environmental factors. For example, temperature, humidity, and pH can affect the compound’s stability and activity . Additionally, the presence of other chemicals in the environment can impact the compound’s effectiveness .
生化学分析
Biochemical Properties
O,O-Diethyl dithiophosphate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, O,O-Diethyl dithiophosphate can disrupt normal nerve function, leading to an accumulation of acetylcholine in synapses. This interaction is characterized by the binding of O,O-Diethyl dithiophosphate to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine .
Cellular Effects
O,O-Diethyl dithiophosphate has been shown to affect various types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by O,O-Diethyl dithiophosphate leads to an increase in acetylcholine levels, which can result in continuous stimulation of neurons. This overstimulation can cause symptoms such as muscle twitching, convulsions, and even paralysis. Additionally, O,O-Diethyl dithiophosphate can influence cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key signaling molecules and enzymes .
Molecular Mechanism
The molecular mechanism of action of O,O-Diethyl dithiophosphate involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of acetylcholinesterase by forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in synapses. The inhibition of acetylcholinesterase by O,O-Diethyl dithiophosphate is a key factor in its toxic effects on the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O,O-Diethyl dithiophosphate can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade when exposed to high temperatures or acidic conditions. Long-term exposure to O,O-Diethyl dithiophosphate in in vitro or in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase, leading to prolonged disruptions in nerve function and cellular processes .
Dosage Effects in Animal Models
The effects of O,O-Diethyl dithiophosphate vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as salivation and decreased locomotor activity. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Studies have shown that the threshold for toxic effects is relatively low, and even moderate doses can result in significant adverse effects on animal health .
Metabolic Pathways
O,O-Diethyl dithiophosphate is involved in several metabolic pathways, particularly those related to the detoxification of organophosphorus compounds. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form more water-soluble metabolites. These metabolites can then be excreted from the body through urine. The metabolic pathways of O,O-Diethyl dithiophosphate also involve interactions with cofactors such as glutathione, which aids in the detoxification process .
Transport and Distribution
Within cells and tissues, O,O-Diethyl dithiophosphate is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature and can accumulate in fatty tissues. It is also transported by binding proteins and transporters that facilitate its movement within the body. The distribution of O,O-Diethyl dithiophosphate can affect its localization and accumulation in specific tissues, influencing its overall toxicity .
Subcellular Localization
The subcellular localization of O,O-Diethyl dithiophosphate is primarily in the cytoplasm and cell membranes. The compound can interact with various cellular components, including enzymes and proteins, affecting their activity and function. Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of O,O-Diethyl dithiophosphate within cells. These interactions play a crucial role in determining the compound’s biochemical and toxicological effects .
準備方法
Synthetic Routes and Reaction Conditions: O,O-Diethyl dithiophosphate is typically synthesized by reacting phosphorus pentasulfide with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
P2S5+4C2H5OH→2(C2H5O)2P(S)SH+H2S
The reaction is usually conducted at a temperature range of 50-65°C, and the ethanol is added gradually to control the reaction rate .
Industrial Production Methods: In industrial settings, the production of O,O-Diethyl dithiophosphate involves the use of catalysts to improve yield and product quality. The process includes the addition of phosphorus pentasulfide to a mixture of ethanol and a catalyst, followed by heating and stirring. The reaction mixture is then cooled, and the product is separated and purified .
Types of Reactions:
Oxidation: O,O-Diethyl dithiophosphate can undergo oxidation to form various oxidized products, including phosphorothioates.
Reduction: The compound can be reduced to form phosphorodithioates.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phosphorothioates.
Reduction Products: Phosphorodithioates.
Substitution Products: Various substituted phosphorodithioates.
類似化合物との比較
- O,O-Diethyl chlorothiophosphate
- O,O-Diethyl thiophosphate potassium salt
- Diethyl dithiophosphate ammonium salt
Comparison: O,O-Diethyl dithiophosphate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications. Compared to similar compounds, it has a higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various synthetic processes .
特性
IUPAC Name |
diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDLUHRVLVEUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt) | |
| Record name | O,O-Diethyl phosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6027133 | |
| Record name | Diethyl dithiophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear almost colorless liquid; [MSDSonline] | |
| Record name | Phosphorodithioic acid, O,O-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | O,O-Diethyl phosphorodithioate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6687 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | O,O-Diethyl phosphorodithioate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6687 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
298-06-6, 52857-42-8 | |
| Record name | O,O-Diethyl dithiophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diethyl phosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052857428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl dithiophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodithioic acid, O,O-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl dithiophosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl hydrogen phosphorodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C5XR639P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for O,O-Diethyl dithiophosphate?
A1: O,O-Diethyl dithiophosphate, also known as diethyl dithiophosphate or simply dtp, has the molecular formula C4H10O2PS2 and a molecular weight of 186.25 g/mol. While specific spectroscopic data isn't directly provided in the abstracts, key techniques used in the research include 31P NMR spectroscopy [ [], [], [], [], [], [], [], [] ] and 13C NMR spectroscopy [ [], [] ]. These techniques are particularly useful for studying the structure, reactions, and interactions of phosphorus-containing compounds like O,O-Diethyl dithiophosphate.
Q2: How does O,O-Diethyl dithiophosphate interact with metal ions?
A2: O,O-Diethyl dithiophosphate acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms, in this case, the two sulfur atoms. This interaction forms a four-membered chelate ring with the metal ion [ [], [] ]. The strength of this metal-sulfur bond influences the stability and reactivity of the resulting metal complex [ [], [], [] ].
Q3: How does the alkyl chain length of dialkyl dithiophosphates affect their hydrolysis rate in a heterogeneous solvent system?
A3: Research indicates that in a heterogeneous solvent system (like a mixture of n-heptane and p-xylene), the hydrolysis rate of zinc(II) bis(O,O-dialkyl dithiophosphates) becomes dependent on the size of the alkyl substituents. Larger alkyl groups create a more significant hydrophobic barrier around the zinc atom, slowing down the hydrolysis process [ [] ]. This effect is less pronounced in homogeneous solvent systems due to hydrophobic interactions [ [] ].
Q4: What is the mechanism of hydrolysis for metal(II) bis(O,O-diethyl dithiophosphates)?
A4: Studies using 31P NMR spectroscopy have illuminated the hydrolysis mechanism of metal(II) bis(O,O-diethyl dithiophosphates), particularly for zinc, cadmium, and nickel complexes [ [], [], [] ]. The process involves an attack of water at the metal center, leading to the release of O,O-diethyl S-hydrogen phosphorodithioate as the primary hydrolysis product. The reaction proceeds through various intermediates like O,O-diethyl S-hydrogen dithiophosphate, thiophosphoric acid, and potentially hydrated metal complexes [ [], [], [] ].
Q5: How does the presence of amines affect the hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates)?
A5: Research suggests that amines, often used as dispersant additives in lubricants, can inhibit the hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates). This inhibition is attributed to the consumption of catalytic phosphoric acids produced during hydrolysis by the amines, effectively delaying the reaction [ [] ].
Q6: Can O,O-Diethyl dithiophosphate be used for preconcentration and extraction of metal ions?
A6: Yes, O,O-Diethyl dithiophosphate has shown excellent potential as a complexing agent in various extraction techniques like cloud point extraction (CPE) [ [], [], [] ] and dispersive liquid-liquid microextraction (DLLME) [ [] ]. These methods leverage the strong affinity of O,O-Diethyl dithiophosphate for certain metal ions, enabling efficient preconcentration and separation from complex matrices like water samples, biological samples, and steel [ [], [], [], [] ].
Q7: Are there computational chemistry studies on O,O-Diethyl dithiophosphate metal complexes?
A7: Yes, computational methods are valuable tools for studying the electronic structure and bonding in O,O-Diethyl dithiophosphate complexes. For instance, ab initio calculations and density functional theory (DFT) have been used to investigate the electronic structures of nickel, palladium, and platinum complexes with O,O-Diethyl dithiophosphate, providing insights into their bonding characteristics and spectroscopic properties [ [] ]. Furthermore, studies have used CASSCF calculations, ligand-field DFT, and quantum chemical topological analysis to quantify covalency and orbital interaction effects in americium O,O-Diethyl dithiophosphate complexes, revealing greater covalency compared to analogous neodymium complexes [ [] ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)







